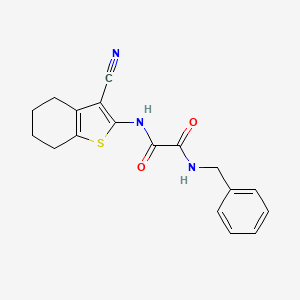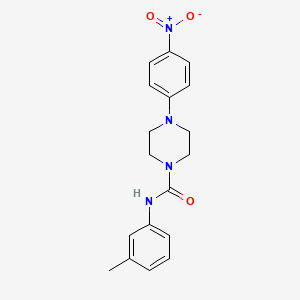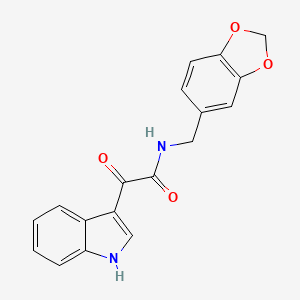![molecular formula C14H20N2O4S B4392773 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide
Vue d'ensemble
Description
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide, also known as DMS, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock proteins. This inhibition can lead to changes in gene expression and protein activity, which may contribute to the observed biological effects of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide.
Biochemical and Physiological Effects:
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cell-based assays, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to induce cell death in cancer cells and reduce inflammation in immune cells. In animal models, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to reduce tumor growth and improve survival rates. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and can be easily modified to create analogs with different properties. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide can be unstable in certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide. One area of interest is the development of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide analogs with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide and its effects on specific proteins and pathways. Finally, the potential therapeutic applications of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide in various diseases should be further explored, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method is relatively simple, and 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used as a tool compound in chemical biology and medicinal chemistry. 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound, including low toxicity and ease of modification. However, it also has some limitations, such as low solubility and stability. Future research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide should focus on the development of analogs with improved properties and the investigation of its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been used as a tool compound in chemical biology to study protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(4-methylphenyl)sulfonylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-4-6-13(7-5-10)21(18,19)15-14(17)16-8-11(2)20-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPOBCNXPBPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4392694.png)



![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)

![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)

![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)
![2-(ethylthio)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4392800.png)